molecular formula C11H14O3 B061385 (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane CAS No. 187102-96-1

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

Cat. No. B061385
M. Wt: 194.23 g/mol
InChI Key: CUEOVEALVHXHJR-NFJWQWPMSA-N
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Description

“(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is also known by the synonym "1,3-Dioxolane-4-ethanol, 2-phenyl-, (4R)" .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its molecular formula C11H14O3, consists of an 11-carbon backbone, with various functional groups attached, including a 1,3-dioxolane ring and a phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. Typically, these would include properties such as melting point, boiling point, and density .

properties

IUPAC Name

2-[(4R)-2-phenyl-1,3-dioxolan-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOVEALVHXHJR-NFJWQWPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(O1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

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